![molecular formula C18H34N4O2Si2 B14324692 1,1'-Bis[[2-(trimethylsilyl)ethoxy]methyl]-2,2'-bi-1Himidazole CAS No. 101226-39-5](/img/structure/B14324692.png)
1,1'-Bis[[2-(trimethylsilyl)ethoxy]methyl]-2,2'-bi-1Himidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Bi[1-[2-(trimethylsilyl)ethoxymethyl]-1H-imidazole] is a compound that features a unique structure with two imidazole rings linked by a biaryl bond. The presence of the trimethylsilyl group and the ethoxymethyl group adds to its chemical versatility, making it a valuable compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bi[1-[2-(trimethylsilyl)ethoxymethyl]-1H-imidazole] typically involves the reaction of 2-(trimethylsilyl)ethoxymethyl chloride with imidazole derivatives. The reaction is carried out under anhydrous conditions using a suitable base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2,2’-Bi[1-[2-(trimethylsilyl)ethoxymethyl]-1H-imidazole] undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups using reagents like tetrabutylammonium fluoride.
Oxidation and Reduction: The imidazole rings can participate in redox reactions, altering the oxidation state of the compound.
Common Reagents and Conditions
Substitution: Tetrabutylammonium fluoride in an organic solvent such as tetrahydrofuran.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the trimethylsilyl group.
Oxidation: Formation of oxidized imidazole derivatives.
Reduction: Formation of reduced imidazole derivatives.
Scientific Research Applications
2,2’-Bi[1-[2-(trimethylsilyl)ethoxymethyl]-1H-imidazole] finds applications in various fields:
Chemistry: Used as a protecting group for hydroxyl and amino groups in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules and as a ligand in coordination chemistry.
Medicine: Potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2’-Bi[1-[2-(trimethylsilyl)ethoxymethyl]-1H-imidazole] involves its ability to act as a protecting group, stabilizing reactive intermediates during chemical reactions. The trimethylsilyl group can be selectively removed under mild conditions, allowing for the controlled release of the protected functional group . The imidazole rings can also participate in coordination with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-(Trimethylsilyl)ethoxymethyl chloride: Used as a reagent for protecting groups.
2-(Trimethylsilyl)ethanol: Another protecting reagent for carboxyl and phosphate groups.
Uniqueness
2,2’-Bi[1-[2-(trimethylsilyl)ethoxymethyl]-1H-imidazole] stands out due to its biaryl linkage and dual imidazole rings, providing enhanced stability and versatility in chemical reactions compared to other similar compounds.
Properties
CAS No. |
101226-39-5 |
|---|---|
Molecular Formula |
C18H34N4O2Si2 |
Molecular Weight |
394.7 g/mol |
IUPAC Name |
trimethyl-[2-[[2-[1-(2-trimethylsilylethoxymethyl)imidazol-2-yl]imidazol-1-yl]methoxy]ethyl]silane |
InChI |
InChI=1S/C18H34N4O2Si2/c1-25(2,3)13-11-23-15-21-9-7-19-17(21)18-20-8-10-22(18)16-24-12-14-26(4,5)6/h7-10H,11-16H2,1-6H3 |
InChI Key |
HTRQQLKHTKABCV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=CN=C1C2=NC=CN2COCC[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


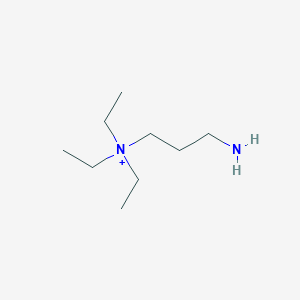
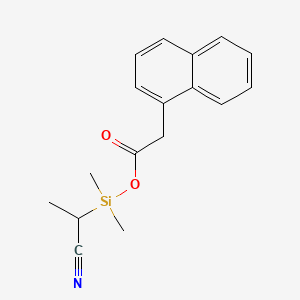


![1-[aziridin-1-yl-(2-propan-2-ylidenehydrazinyl)phosphoryl]aziridine](/img/structure/B14324628.png)
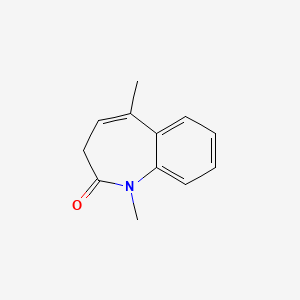
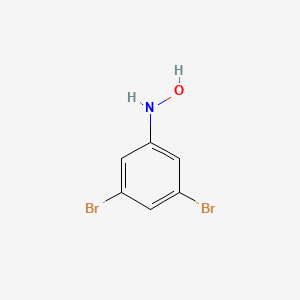
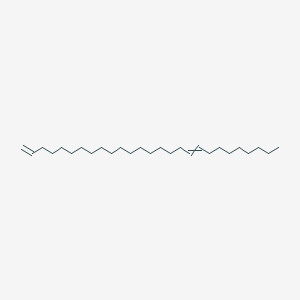
![4-[2-(4-Methoxyphenyl)ethenyl]-2-oxo-2H-1-benzopyran-3-carbonitrile](/img/structure/B14324659.png)
![Hydrazinecarboxamide, 2-[1-(3,4-dimethylphenyl)ethylidene]-](/img/structure/B14324668.png)
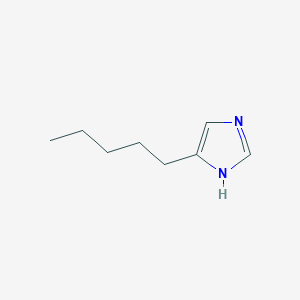
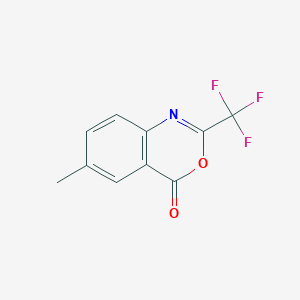
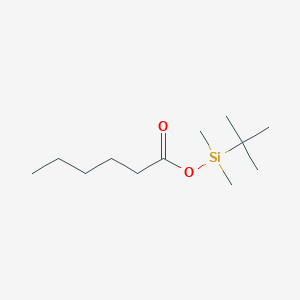
![1-Ethyl-4-[2-(4-hydroxyphenyl)ethenyl]quinolin-1-ium bromide](/img/structure/B14324690.png)
